6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
This compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 436.74 and a molecular formula of C19H12Cl3N3OS . It is a cell-permeable imidazothiazole compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using catalyst-free microwave-assisted procedures . These methods provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound includes a benzylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole core . The oxime functional group is attached to the 5-carbaldehyde position .Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of pH-Sensitive Spin Probes
A study on the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides demonstrates the synthetic pathways that can be employed to create pH-sensitive spin probes from imidazole derivatives, showcasing the compound's utility in creating sensitive diagnostic tools (Kirilyuk et al., 2003).
Crystal and Molecular Structure
Research on the crystal and molecular structure of related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, highlights the importance of structural analysis in understanding the chemical and physical properties of these molecules (Banu et al., 2010).
Catalytic Applications
Ionic Liquid Catalysis
The design of ionic liquid-based catalysts for the synthesis of tetrasubstituted imidazoles points to the application of imidazole derivatives in facilitating efficient, green chemical reactions (Zolfigol et al., 2013).
Biological and Medicinal Research
Antimicrobial and Antituberculosis Agents
Compounds within the imidazo[2,1-b][1,3,4]thiadiazole framework have been synthesized and evaluated for their antimicrobial and antituberculosis activities, indicating the potential of such derivatives in developing new therapeutic agents (Alegaon & Alagawadi, 2011).
Anthelmintic and Anti-inflammatory Activities
The preparation of novel sulfides and sulfones within the imidazo[2,1-b]-thiazole class and their subsequent screening for anthelmintic and anti-inflammatory activities showcases the potential biomedical applications of these compounds (Shetty et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTFIKYDTWYSDT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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